![molecular formula C6H12O3 B14650031 [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 54321-53-8](/img/structure/B14650031.png)
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable dioxane precursor with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alcohols, ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
類似化合物との比較
Similar Compounds
[(2S,6S)-6-Ethyl-tetrahydro-2H-pyran-2-yl]methanol: Similar structure but with an ethyl group instead of a methyl group.
[(2S,6S)-6-Methoxymorpholin-2-yl]methanol: Contains a morpholine ring instead of a dioxane ring.
Uniqueness
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a hydroxymethyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a potential therapeutic agent .
特性
CAS番号 |
54321-53-8 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
[(2S,6S)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
VXKDGQGSMQLTFO-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1COC[C@@H](O1)CO |
正規SMILES |
CC1COCC(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



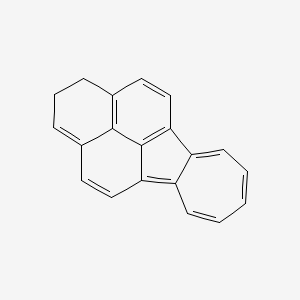
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
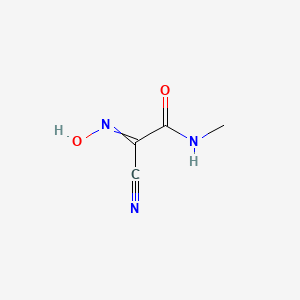
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

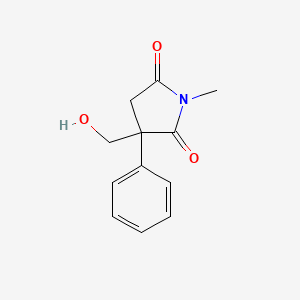
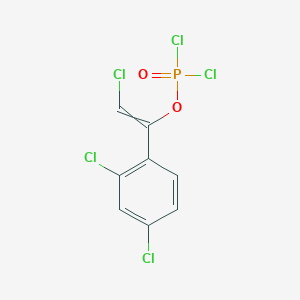
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
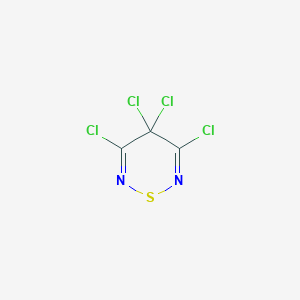
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)


